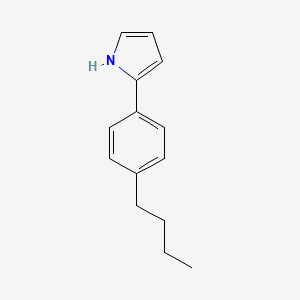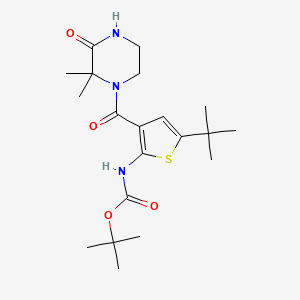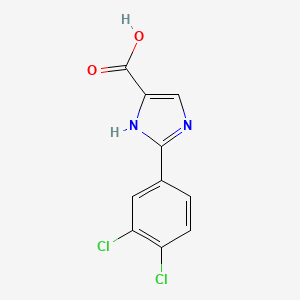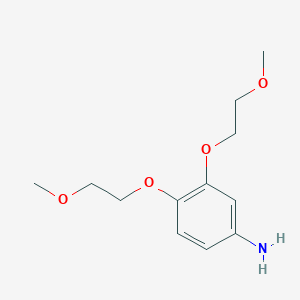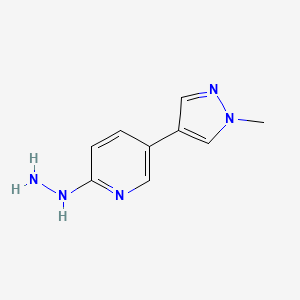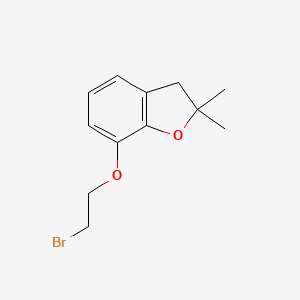
3-Chloro-4-(cyclopropylmethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(cyclopropylmethylamino)phenol is a chemical compound characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(cyclopropylmethylamino)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.
Reduction: The nitro group is then reduced to an amino group, yielding 4-aminophenol.
Chlorination: The amino group is chlorinated to form 3-chloro-4-aminophenol.
Cyclopropylmethylamino Introduction: Finally, the amino group is reacted with cyclopropylmethylamine to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-(cyclopropylmethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenolic hydroxyl group.
Amines: Formed by the reduction of the chloro group.
Substituted Amines: Resulting from substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(cyclopropylmethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Chloro-4-(cyclopropylmethylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropylmethylamino group can enhance the compound's lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(cyclopropylmethylamino)phenol is unique due to its combination of functional groups. Similar compounds include:
4-Chloro-3-methylaniline: Lacks the cyclopropylmethylamino group.
3-Chloro-4-aminophenol: Lacks the cyclopropylmethylamino group.
4-Chloro-3-(cyclopropylmethyl)phenol: Lacks the amino group.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
3-chloro-4-(cyclopropylmethylamino)phenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(13)3-4-10(9)12-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 |
InChI-Schlüssel |
LFSNPZXVTOHXQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)


![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
